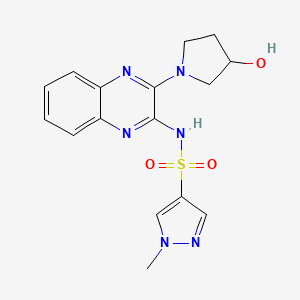
N-(3-(3-hydroxypyrrolidin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(3-hydroxypyrrolidin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H18N6O3S and its molecular weight is 374.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-(3-hydroxypyrrolidin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have demonstrated effectiveness against various bacterial and fungal strains. For instance, studies have shown that certain pyrazole derivatives possess inhibitory effects against Staphylococcus aureus and Escherichia coli at concentrations as low as 40 µg/mL .
2. Anti-inflammatory Effects
Pyrazole compounds are recognized for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies suggest that it may exhibit similar efficacy to established anti-inflammatory drugs like dexamethasone, with reported inhibition rates of 61–85% for TNF-α at a concentration of 10 µM .
3. Anticancer Potential
Recent investigations into the anticancer properties of pyrazole derivatives have shown promising results. The compound's structural features may contribute to its ability to induce apoptosis in cancer cells. In vitro assays have indicated that certain pyrazole derivatives can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cell growth and survival .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been noted for their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory processes.
- Modulation of Cytokine Production : The compound may modulate the production of cytokines and chemokines involved in inflammation and immune response.
Case Study 1: Antimicrobial Efficacy
A study conducted by Burguete et al. synthesized various pyrazole derivatives and tested their antimicrobial activity against Mycobacterium tuberculosis and other bacterial strains. The results showed that specific derivatives exhibited significant inhibition, suggesting a potential application in treating infectious diseases .
Case Study 2: Anti-inflammatory Activity
Selvam et al. investigated the anti-inflammatory properties of novel pyrazole derivatives in a carrageenan-induced edema model in mice. The results indicated that certain compounds had comparable effects to indomethacin, demonstrating their potential as anti-inflammatory agents .
Propriétés
IUPAC Name |
N-[3-(3-hydroxypyrrolidin-1-yl)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3S/c1-21-10-12(8-17-21)26(24,25)20-15-16(22-7-6-11(23)9-22)19-14-5-3-2-4-13(14)18-15/h2-5,8,10-11,23H,6-7,9H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIMCZPSCHHYJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N4CCC(C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














